EJMCh-6

Antitubercular drug discovery MmpL3 inhibition Benzimidazole SAR

EJMCh-6 (2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole) is a synthetic small-molecule benzimidazole derivative that acts as a potent inhibitor of the mycobacterial membrane protein large 3 (MmpL3) transporter. It was discovered through phenotypic screening of a benzimidazole library originally developed for Mycobacterium tuberculosis and demonstrates very potent in vitro activity against a broad panel of M.

Molecular Formula C17H24N2
Molecular Weight 256.393
Cat. No. B1192710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEJMCh-6
SynonymsEJMCh-6
Molecular FormulaC17H24N2
Molecular Weight256.393
Structural Identifiers
SMILESCC1=C(C)C=C2C(NC(CCC3CCCCC3)=N2)=C1
InChIInChI=1S/C17H24N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h10-11,14H,3-9H2,1-2H3,(H,18,19)
InChIKeyVODOWLVTHIVNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EJMCh-6 Procurement Guide: A Benzimidazole MmpL3 Inhibitor for Mycobacterium abscessus Drug Discovery


EJMCh-6 (2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole) is a synthetic small-molecule benzimidazole derivative that acts as a potent inhibitor of the mycobacterial membrane protein large 3 (MmpL3) transporter [1]. It was discovered through phenotypic screening of a benzimidazole library originally developed for Mycobacterium tuberculosis and demonstrates very potent in vitro activity against a broad panel of M. abscessus clinical strains, including isolates from cystic fibrosis patients [1]. Its mechanism—blockade of trehalose monomycolate (TMM) translocation—disrupts mycolic acid incorporation into the mycobacterial cell wall, a target distinct from conventional antimycobacterial agents [1][2].

Why Benzimidazole Analogs Cannot Substitute for EJMCh-6 in Anti-M. abscessus Research


Within the 2-(2-cyclohexylethyl)-1H-benzo[d]imidazole series, small structural modifications produce drastic potency shifts that preclude interchangeable use. The 5,6-dimethyl substitution pattern of EJMCh-6 confers substantially greater antimycobacterial activity than the 5-bromo analog EJMCh-4, with an approximately 42-fold improvement in MIC₅₀ against M. tuberculosis [1]. A screen of 34 benzimidazole derivatives against M. abscessus identified only two lead compounds—EJMCh-6 and BMC-2i—and EJMCh-6 exhibited a 2-fold lower MIC (0.125 µg/mL vs. 0.25 µg/mL) than its closest in-class comparator BMC-2i against the reference strain CIP104536 [2]. Furthermore, resistance mutations in MmpL3 selected by EJMCh-6 do not confer cross-resistance to the structurally unrelated MmpL3 inhibitor SQ109, indicating that target engagement is scaffold-specific rather than a class-wide property [1].

EJMCh-6 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


EJMCh-6 vs. EJMCh-4: 42-Fold Superiority in M. tuberculosis MIC₅₀

EJMCh-6 demonstrates markedly higher potency than its closest structural analog EJMCh-4 (5-bromo instead of 5,6-dimethyl substitution) against M. tuberculosis H37Rv [1]. In head-to-head testing under identical broth culture conditions, EJMCh-6 achieved an MIC₅₀ of 0.029 µM and MIC₉₉ of 0.145 µM, whereas EJMCh-4 required 1.22 µM (MIC₅₀) and 2.44 µM (MIC₉₉) [1]. Both compounds showed low cytotoxicity against human monocyte-derived macrophages (IC₅₀ > 128 µM), yielding selectivity indices that heavily favor EJMCh-6 [1].

Antitubercular drug discovery MmpL3 inhibition Benzimidazole SAR

EJMCh-6 vs. BMC-2i: 2-Fold Lower MIC Against M. abscessus Reference Strain CIP104536

In the primary screening publication, a library of 34 benzimidazole derivatives was evaluated against M. abscessus, yielding two lead compounds: EJMCh-6 and BMC-2i [1]. EJMCh-6 exhibited a minimum inhibitory concentration (MIC) of 0.125 µg/mL against the reference strain CIP104536, which is 2-fold lower (i.e., more potent) than the 0.25 µg/mL recorded for BMC-2i under the same assay conditions [1]. EJMCh-6 also showed consistent activity against both smooth and rough morphotypes, with no difference in susceptibility observed between the two colony variants [1].

Mycobacterium abscessus MmpL3 inhibitor screening Nontuberculous mycobacteria

EJMCh-6 vs. PIPD1: Equivalent MIC Against M. abscessus but Superior Intracellular Activity Profile

EJMCh-6 and PIPD1, a piperidinol-based MmpL3 inhibitor, both show an MIC of 0.125 µg/mL against M. abscessus, placing them at the high-potency end of published MmpL3-targeting chemotypes [1][2]. However, EJMCh-6 has been specifically validated at 3 µg/mL in THP-1 human macrophages infected with the smooth M. abscessus variant, where it reduced the intracellular mycobacterial load at 3 days post-infection without apparent cytotoxicity toward uninfected macrophages [1]. In the zebrafish embryo model, EJMCh-6 at 0.75 µg/mL achieved 80% embryo survival versus only 40% survival in untreated infected controls, demonstrating robust in vivo efficacy [1].

Intramacrophage activity M. abscessus MmpL3 inhibitor benchmarking

EJMCh-6 Lacks Cross-Resistance with SQ109: Scaffold-Specific Target Engagement

Resistance mechanism studies provide critical differentiation among MmpL3 inhibitors. Spontaneous M. tuberculosis mutants resistant to EJMCh-6 harbor distinct missense mutations in mmpL3 (e.g., V684A, V240A, G253E) that raise the MIC₅₀ from 0.029 µM to 0.77 µM [1]. Critically, no cross-resistance was observed between EJMCh-6 and SQ109, another MmpL3 inhibitor with an ethylenediamine scaffold, indicating that EJMCh-6 occupies a distinct binding cavity within MmpL3 [1]. In M. abscessus, overexpression of mutated mmpL3 alleles conferred high-level resistance to EJMCh-6 and other benzimidazole MmpL3 inhibitors, confirming a conserved binding site across mycobacterial species [2].

Drug resistance MmpL3 mutation profiling Cross-resistance screening

EJMCh-6 Maintains Activity Across M. abscessus Morphotypes and Clinical Isolates: Morphotype-Independent Susceptibility

M. abscessus exists in smooth (S) and rough (R) morphotypes that differ in virulence, biofilm formation, and antibiotic susceptibility [1]. EJMCh-6 showed no difference in susceptibility between S and R morphotypes when tested against clinical isolates, including those from cystic fibrosis patients [1]. MIC values ranged from 0.031 µg/mL against the non-CF R clinical isolate CIP104536 to 1 µg/mL against the corresponding CF S variant, with similar MICs across both morphotypes overall, proving high efficacy irrespective of colony phenotype [2]. This contrasts with several conventional antimycobacterial agents whose activity can vary significantly between morphotypes [2].

M. abscessus morphotype variation Clinical isolate panel Antibiotic susceptibility profiling

EJMCh-6 Intracellular Activity: 69% Reduction in Intracellular M. tuberculosis at 1× MIC

Beyond extracellular potency, EJMCh-6 demonstrates strong activity against intracellular mycobacteria. In human monocyte-derived macrophages infected with M. tuberculosis H37Rv and exposed to EJMCh-6 at its 1× MIC (0.145 µM), the number of viable intracellular bacilli decreased by 69% compared to untreated controls after 48 hours [1]. Under identical conditions, the less potent analog EJMCh-4 (at 1× MIC = 2.44 µM) reduced intracellular bacterial load by only 52% [1]. The 50% inhibitory concentration (IC₅₀) for both compounds against uninfected macrophages exceeded 128 µM, confirming that intracellular antimycobacterial activity occurs at concentrations far below those causing host cell toxicity [1].

Intracellular antimycobacterial activity Macrophage infection model Benzimidazole pharmacodynamics

EJMCh-6 Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Tool Compound for MmpL3 Target Engagement and Resistance Mechanism Studies in Mycobacteria

EJMCh-6's well-characterized resistance mutation profile—including specific mmpL3 alleles (V684A, V240A, G253E in M. tuberculosis; multiple mutations mapped on a 3D MmpL3 homology model in M. abscessus)—makes it an ideal probe for MmpL3 target engagement studies [1]. The absence of cross-resistance with SQ109 allows researchers to use EJMCh-6 and SQ109 as orthogonal chemical probes to dissect MmpL3 binding domains and to validate target specificity in mutant strains [1]. The compound can be employed at concentrations as low as 0.029–0.145 µM for M. tuberculosis and 0.125 µg/mL for M. abscessus, reducing compound consumption in large-scale mutant screens [1][2].

Lead Compound for M. abscessus Drug Discovery Programs Targeting Cystic Fibrosis-Associated Infections

Given EJMCh-6's consistent activity across a wide panel of M. abscessus clinical isolates from CF patients, including both smooth and rough morphotypes with MIC values between 0.031 and 1 µg/mL, it is the most extensively validated benzimidazole lead for CF-focused M. abscessus drug discovery [1][2]. The compound's demonstrated intramacrophage efficacy at 3 µg/mL in THP-1 cells and 80% embryo survival in the zebrafish infection model at 0.75 µg/mL provide a robust basis for preclinical efficacy benchmarking in advanced lead optimization campaigns [2].

Reference Standard for Benzimidazole Structure-Activity Relationship (SAR) Studies in Antimycobacterial Research

The 42-fold potency differential between EJMCh-6 (MIC₅₀ = 0.029 µM, 5,6-dimethyl substitution) and EJMCh-4 (MIC₅₀ = 1.22 µM, 5-bromo substitution) against M. tuberculosis establishes EJMCh-6 as the high-potency reference point for benzimidazole SAR campaigns [1]. Medicinal chemistry teams synthesizing next-generation benzimidazole analogs can use EJMCh-6's MIC values as the potency benchmark, with its favorable selectivity window (>880-fold based on macrophage IC₅₀ > 128 µM / MIC₅₀ = 0.145 µM) serving as the therapeutic index target for new derivatives [1].

Comparator Compound for Profiling Novel MmpL3 Inhibitor Chemotypes in Cross-Scaffold Benchmarking Studies

As one of only a handful of MmpL3 inhibitors with published quantitative in vitro, intramacrophage, and in vivo (zebrafish) efficacy data, EJMCh-6 serves as an essential comparator for benchmarking newly discovered MmpL3-targeting chemotypes [1]. Its MIC of 0.125 µg/mL against M. abscessus, equivalent to PIPD1, provides a standardized potency reference point, while its distinct benzimidazole scaffold and MmpL3 binding cavity complement piperidinol-, indole-2-carboxamide-, and ethylenediamine-based inhibitors in cross-resistance and combination screening panels [1][2].

Quote Request

Request a Quote for EJMCh-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.